T-3364366

概述

描述

T 3364366 是一种有效的可逆脂肪酸去饱和酶 1(也称为 Δ5 去饱和酶)抑制剂。该酶在多不饱和脂肪酸的生物合成中起着至关重要的作用,多不饱和脂肪酸是细胞膜的重要组成部分,也是信号分子的前体。 T 3364366 因其高选择性和有效性在科学研究中显示出巨大潜力 .

准备方法

合成路线和反应条件

T 3364366 的合成涉及多个步骤,从制备噻吩并嘧啶酮核心开始。然后用各种取代基对该核心进行官能化,以实现所需的化学结构。 反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度 .

工业生产方法

T 3364366 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,通常涉及自动化系统以精确控制反应条件。 采用结晶和色谱等纯化步骤以达到所需的纯度水平 .

化学反应分析

反应类型

T 3364366 会经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团

常见试剂和条件

这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 条件通常涉及受控温度、特定 pH 值和使用惰性气氛以防止不希望的副反应 .

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生完全饱和的化合物 .

科学研究应用

Pharmacokinetic Properties

Pharmacokinetic studies have shown that T-3364366 possesses favorable properties for oral administration. Key parameters include:

- Mean Plasma Residence Time (MRT) : 0.65 hours post-intravenous administration.

- Bioavailability : Demonstrated acceptable levels, indicating potential for effective systemic delivery.

These properties suggest that this compound can maintain therapeutic concentrations in vivo, making it a candidate for further drug development .

In Vitro Studies

This compound has been evaluated in various cellular models, including human liver cell lines (HepG2) and rat liver cell lines (RLN-10). The compound exhibited potent inhibition of arachidonic acid production, with cellular IC50 values significantly lower than those observed in enzymatic assays. For instance:

- IC50 in HepG2 cells : 1.9 nM

- IC50 in RLN-10 cells : 2.1 nM

These results underscore the compound's efficacy at the cellular level .

In Vivo Studies

In animal models, particularly mouse xenograft models, this compound has shown promise in inhibiting tumor growth associated with inflammatory pathways. The ability to modulate eicosanoid production through D5D inhibition suggests potential applications in cancer therapy and other inflammatory conditions .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known D5D inhibitors:

| Inhibitor | Enzymatic IC50 (nM) | Cellular IC50 (HepG2) (nM) | Cellular IC50 (RLN-10) (nM) |

|---|---|---|---|

| CP-74006 | 160 | 29 | 26 |

| This compound | 19 | 1.9 | 2.1 |

This data illustrates this compound's superior potency compared to CP-74006, highlighting its potential as a lead compound for further development .

作用机制

T 3364366 通过与 Δ5 去饱和酶的去饱和酶结构域结合来发挥其作用,从而抑制其活性。这种抑制阻止了二高-γ-亚麻酸向花生四烯酸的转化,从而减少了促炎性二十烷酸类物质的产生。 该化合物表现出缓慢结合、可逆的相互作用,解离半衰期超过两小时,确保持久功效 .

相似化合物的比较

类似化合物

T 3364366: 有效的 Δ5 去饱和酶选择性抑制剂,具有高功效和持久作用

Δ6 去饱和酶抑制剂: 选择性较低,并且通常表现出脱靶效应

Δ9 去饱和酶抑制剂: 靶向不同的途径,具有不同的生物学效应

独特性

T 3364366 因其对 Δ5 去饱和酶的高选择性、最小的脱靶效应和持久作用而脱颖而出。 这些特性使其成为基础研究和潜在治疗应用中宝贵的工具 .

生物活性

T-3364366 is a potent and reversible inhibitor of fatty acid desaturase 1 (FADS1), specifically targeting the delta-5 desaturase (D5D) enzyme. This compound has garnered attention due to its significant biological effects, particularly in the context of lipid metabolism and cellular responses involving arachidonic acid (AA) production.

This compound exhibits a slow-binding kinetic profile with a dissociation half-life exceeding 2.0 hours , which suggests prolonged interaction with its target enzyme. This slow off-rate contributes to its extended duration of action in vivo, as demonstrated by various studies employing both enzymatic and cellular assays .

Binding Characteristics

The binding affinity of this compound is characterized by:

- IC50 Values : Approximately 1.9 nM in human hepatocyte cell lines and 2.1 nM in rat hepatocyte cell lines, indicating high potency .

- Selectivity : this compound shows more than 300-fold selectivity for FADS1 over FADS2 (delta-6 desaturase), making it a highly specific inhibitor .

Inhibition of Arachidonic Acid Production

This compound effectively inhibits AA production in liver cell lines derived from both human (HepG2) and rat (RLN-10) models. The compound's ability to inhibit AA production is significantly more potent in cellular assays compared to traditional enzymatic assays, highlighting its potential for therapeutic applications in inflammatory conditions where AA plays a critical role .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable properties for oral administration. Its mean plasma residence time after intravenous administration is approximately 0.65 hours , which, while shorter than its dissociation half-life, still supports its potential for sustained biological activity following oral dosing .

Selective Toxicity in Senescent Cells

Recent studies have shown that this compound can induce selective ferroptosis (a form of regulated cell death) in senescent cells by blocking DGLA (dihomo-gamma-linolenic acid) desaturation. This effect was dose-dependent and highlighted the compound's specificity, as non-senescent cells remained unaffected .

In Vivo Efficacy

In animal models, administration of DGLA ethyl ester has demonstrated improvements in aging phenotypes, suggesting that modulation of fatty acid metabolism via this compound may have beneficial effects on age-related conditions. Histological analyses revealed positive changes in adipose tissue morphology and reductions in inflammatory markers, supporting the compound's potential role in combating age-associated metabolic dysfunctions .

Summary of Research Findings

| Parameter | Value/Description |

|---|---|

| Target Enzyme | Delta-5 Desaturase (FADS1) |

| IC50 Values | Human: 1.9 nM, Rat: 2.1 nM |

| Selectivity | >300-fold for FADS1 over FADS2 |

| Dissociation Half-Life | >2.0 hours |

| Mean Plasma Residence Time | 0.65 hours after IV administration |

| Effects on AA Production | Potent inhibition in HepG2 and RLN-10 cells |

| Induction of Ferroptosis | Selective for senescent cells |

属性

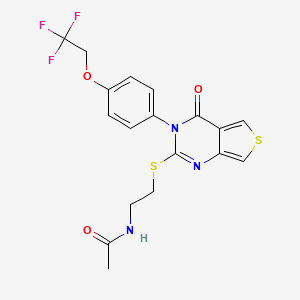

IUPAC Name |

N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRXQXNVDLUWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does T-3364366 interact with its target, Delta-5 desaturase (D5D), and what are the downstream effects of this interaction?

A1: this compound acts as a reversible, slow-binding inhibitor of D5D. [] This means it binds to the enzyme and blocks its activity without permanently modifying it. The compound exhibits a long residence time on D5D, with a dissociation half-life exceeding 2 hours. [] This prolonged binding was confirmed through cellular washout assays. []

Q2: What is known about the structural features of D5D that are important for this compound binding?

A2: Research suggests that this compound specifically binds to the desaturase domain of D5D. [] This conclusion stems from experiments where domains were swapped between D5D and another desaturase enzyme, D6D. These experiments demonstrated that the presence of the D5D desaturase domain was essential for [(3)H]this compound binding. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。